molecular formula C21H20FN3O2 B6584317 N-(2,4-dimethylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide CAS No. 1251694-25-3

N-(2,4-dimethylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide

Cat. No.: B6584317
CAS No.: 1251694-25-3
M. Wt: 365.4 g/mol
InChI Key: DSPDNOBPBOBZBL-UHFFFAOYSA-N
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Description

This compound is a pyrimidine-based acetamide derivative featuring a 4-fluorophenyl group at the 2-position and a methyl group at the 6-position of the pyrimidin-4-yloxy core. The acetamide moiety is substituted with a 2,4-dimethylphenyl group, contributing to its lipophilic character.

Key structural features:

  • Pyrimidine core: Substituted with 4-fluorophenyl and methyl groups, enhancing π-π stacking and hydrophobic interactions.
  • Acetamide linker: Bridges the pyrimidine and aryl groups, allowing conformational flexibility.
  • 2,4-Dimethylphenyl: Increases steric bulk compared to methoxy or acetyl-substituted analogs.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c1-13-4-9-18(14(2)10-13)24-19(26)12-27-20-11-15(3)23-21(25-20)16-5-7-17(22)8-6-16/h4-11H,12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPDNOBPBOBZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs from Screening Libraries

The evidence highlights several closely related compounds (Table 1):

Compound ID Substituent on Acetamide Molecular Formula Molecular Weight Key Differences vs. Target Compound Reference
M180-0145 2,4-Dimethoxyphenyl C21H20FN3O4 397.4 Methoxy vs. methyl groups on phenyl ring
M180-0142 2-Methoxyphenyl C20H18FN3O3 367.38 Smaller phenyl substituent (methoxy vs. methyl)
M180-0164 4-Acetylphenyl C21H18FN3O3 379.38 Acetyl group introduces polarity

Key Observations :

  • M180-0142 : The 2-methoxyphenyl group reduces steric bulk, which may enhance membrane permeability but reduce receptor affinity .

Pyrimidine-Based Acetamides with Fluorophenyl Moieties

Compounds such as LBJ-01 (2-((3-cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)acetamide) and 11f (2-((3-cyano-4-(4-fluorophenyl)-6-(tetrahydronaphthalen-2-yl)pyridin-2-yl)oxy)-N-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)acetamide) share the fluorophenyl-acetamide scaffold but differ in core heterocycles and substituents (Table 2):

Compound Core Structure Substituents Biological Relevance Reference
LBJ-01 Cyanopyridine 3-Cyanopyridin-2-yl, 4-fluorophenyl IDO1 inhibition (IC₅₀ = 0.8 μM)
11f Cyano-tetrahydronaphthalene Tetrahydronaphthalene, 4-methoxyphenyl Anticancer activity (IC₅₀ = 2.1 μM)
Target Methylpyrimidine 2,4-Dimethylphenyl Unknown (structural screening hit)

Key Observations :

  • LBJ-01: The cyanopyridine core enhances electron-withdrawing properties, critical for enzyme inhibition, whereas the target’s methylpyrimidine may prioritize hydrophobic interactions .
  • 11f : The tetrahydronaphthalene group introduces a bulky hydrophobic moiety, likely improving binding to lipid-rich targets (e.g., kinases) compared to the target’s simpler pyrimidine .

Substituent Effects on Physicochemical Properties

  • Methoxy vs. Methyl Groups : Methoxy-substituted analogs (e.g., M180-0145) exhibit higher polarity (logP ~2.8) compared to methyl-substituted derivatives (logP ~3.5), influencing solubility and bioavailability .
  • Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity enhances metabolic stability relative to chlorophenyl analogs (e.g., 11d in ), which are prone to dehalogenation .

Research Findings and Data Gaps

  • Synthetic Yields : Related compounds like 4j (82% yield) and 11f (73% yield) demonstrate efficient synthesis routes, suggesting the target compound could be synthesized similarly .
  • Crystallographic Data: notes acetamide derivatives with fluorophenyl groups (e.g., Selig et al., 2010) adopt planar conformations, likely shared by the target compound .

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